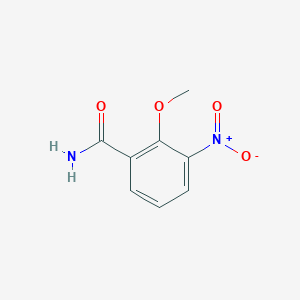

2-Methoxy-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

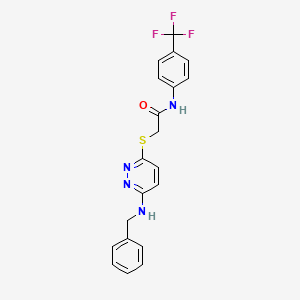

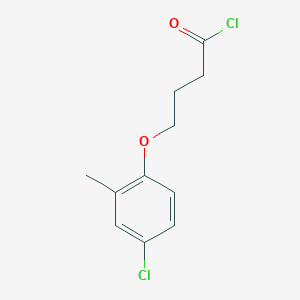

2-Methoxy-3-nitrobenzamide is a chemical compound with the molecular formula C8H8N2O4 . It is a substance with a clear structure .

Molecular Structure Analysis

The molecular structure of 2-Methoxy-3-nitrobenzamide consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms, giving it a molecular weight of 196.16 .Physical And Chemical Properties Analysis

2-Methoxy-3-nitrobenzamide has a molecular weight of 196.16 . It has a predicted boiling point of 326.5±27.0 °C and a predicted density of 1.362±0.06 g/cm3 . The pKa is predicted to be 14.46±0.50 .Applications De Recherche Scientifique

1. Catalytic Applications

2-Methoxy-3-nitrobenzamide is involved in the synthesis of cyclometalated complexes of rhodium, iridium, and ruthenium. These complexes, when used as catalysts, facilitate high-yield C–H bond functionalization reactions of N-methoxybenzamide derivatives, demonstrating their potential as key catalytic intermediates in various chemical reactions (Zhou et al., 2018).

2. Synthesis of Neuroleptics

Research has explored the synthesis of heterocyclic 5-amino-2-methoxybenzamides from 2-Methoxy-5-nitrobenzoyl chloride. This process involves the reaction with various amines, leading to potential neuroleptic compounds, demonstrating its significance in pharmaceutical chemistry (Valenta et al., 1990).

3. Molecular Structure and Reactivity

N-Chloro-N-methoxy-4-nitrobenzamide, a related compound, shows a high pyramidality degree of its amide nitrogen atom. Its reactivity with different compounds forms various derivatives, indicating its versatile chemical properties and potential applications in chemical synthesis (Shtamburg et al., 2012).

4. Corrosion Inhibition

The effects of electron-withdrawing and electron-releasing substituents on N-Phenyl-benzamide derivatives, including methoxy and nitro groups, have been studied for their ability to inhibit corrosion in mild steel. This research underscores the potential application of these compounds in materials science, particularly in protecting metals against corrosion (Mishra et al., 2018).

5. Antibacterial Properties

Methoxy and nitro substituted benzothiazole derivatives, synthesized from reactions involving methoxy-aniline and nitrobenzoylchloride, have shown potent antibacterial activity against Pseudomonas aeruginosa, indicating their potential use in developing new antibacterial agents (Gupta, 2018).

Safety and Hazards

Propriétés

IUPAC Name |

2-methoxy-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-14-7-5(8(9)11)3-2-4-6(7)10(12)13/h2-4H,1H3,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIYIBRECHOFLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1[N+](=O)[O-])C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-3-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2888393.png)

![N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2888403.png)

![7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2888406.png)

![3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2888410.png)

![2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2888416.png)